3-Ethynyl-2-fluorobenzoic acid
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Overview
Description
3-Ethynyl-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1862052-40-1 . It has a molecular weight of 164.14 . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5FO2/c1-2-6-4-3-5-7 (8 (6)10)9 (11)12/h1,3-5H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 164.14 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
3-Ethynyl-2-fluorobenzoic acid has been utilized in the synthesis of porous metal-organic framework compounds. By varying functionality in the 3- and 3'-positions of 4,4'-ethynylenedibenzoic acids, researchers have created a collection of MOFs with differing connectivities and levels of interpenetration. This ligand-elaboration strategy engenders structural diversity in Zn-based, mixed-ligand MOFs, demonstrating the compound's utility in constructing advanced porous materials (Gadzikwa et al., 2008).
Fluorescent Sensors
Heteroatom-containing organic fluorophores have been designed using structural principles related to this compound, showcasing its relevance in developing fluorescent pH sensors. These sensors exhibit the phenomenon of aggregation-induced emission (AIE), enabling reversible switching between emission states under different pH conditions, thus serving as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Biodegradation Studies
Research on biodegradation pathways of fluorinated aromatic compounds, closely related to this compound, has led to the isolation of microorganisms capable of degrading these compounds as sole carbon sources. This work provides insight into the enzymatic processes involved in breaking down fluorinated aromatics, with potential applications in environmental remediation and the development of biotechnological approaches to pollution control (Boersma et al., 2004).
Magnetic Materials
The modification of ligands, including those structurally similar to this compound, has been used to fine-tune the structure and magnetic properties of azido-Cu(II) chain compounds. These compounds exhibit ferromagnetic ordering and slow magnetic relaxation, highlighting the role of such ligands in the design of materials with specific magnetic behaviors (Liu et al., 2017).
Future Directions
The future directions of research involving 3-Ethynyl-2-fluorobenzoic acid could potentially involve its use in the synthesis of fluorinated clusters in yttrium metal-organic frameworks (MOFs) . Additionally, the compound could be used in the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important PET-tracer for the incorporation of 18F into peptides, proteins, or antibodies .
Mechanism of Action
Target of Action
Benzylic compounds, which include 3-ethynyl-2-fluorobenzoic acid, are known to undergo reactions at the benzylic position .
Mode of Action
The mode of action of this compound involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . The specifics of these interactions depend on the reaction conditions and the presence of other compounds.
Biochemical Pathways
It is known that fluorinated compounds can be metabolized by microorganisms . For example, 3-fluorobenzoic acid, a related compound, is metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .
Result of Action
Reactions at the benzylic position can lead to various products depending on the reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other compounds can influence its reactivity .
Properties
IUPAC Name |
3-ethynyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRBGAUQTOSMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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